molecular formula C20H25ClN2O5S2 B2962305 Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216779-46-2

Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2962305
CAS RN: 1216779-46-2
M. Wt: 473
InChI Key: RXWMKPPXYAKJBZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions that involve the formation of various intermediate compounds . The synthesis could potentially involve reactions such as sulfonylation, amidation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrothieno[2,3-c]pyridine group, for example, is a heterocyclic ring structure that contains both sulfur and nitrogen atoms .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Novel Annulation Processes : A study detailed the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This research contributes to the development of new synthetic routes for complex heterocyclic compounds (Zhu, Lan, & Kwon, 2003).
  • Derivative Synthesis for Antimycobacterial Activity : Another significant contribution to the field involves the synthesis of tetrahydro-pyridine esters and their subsequent transformation into pyridines, which were screened for in vitro activity against Mycobacterium tuberculosis. This study highlights the antimycobacterial potential of such compounds (Raju et al., 2010).
  • Development of Multi-Kilogram-Scale Synthesis : The scale-up synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, showcases the application of such chemical entities in supporting preclinical and clinical studies (Andersen et al., 2013).

Biological Activities and Applications

  • Investigations into Hypoglycemic Potencies : Research into the hypoglycemic activities of related compounds provides insights into their potential application in treating diabetes. The study examines the structure-activity relationships and the binding at insulin-releasing receptor sites of pancreatic beta cells (Brown & Foubister, 1984).
  • Antidopaminergic Effects and Dopamine Receptor Models : Another study focused on the solid-state conformations and antidopaminergic effects of remoxipride hydrochloride, offering valuable data for the development of drugs targeting dopamine receptors (Högberg et al., 1986).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 2-[(3-ethylsulfonylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2.ClH/c1-4-27-20(24)17-15-9-10-22(3)12-16(15)28-19(17)21-18(23)13-7-6-8-14(11-13)29(25,26)5-2;/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWMKPPXYAKJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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